H-THR-PRO-OH

CAS No.: 46398-79-2

Cat. No.: VC3930587

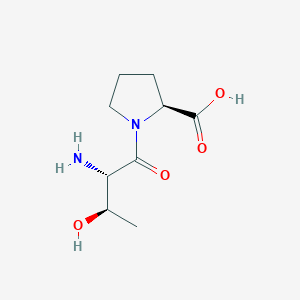

Molecular Formula: C9H16N2O4

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46398-79-2 |

|---|---|

| Molecular Formula | C9H16N2O4 |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | (2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H16N2O4/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15/h5-7,12H,2-4,10H2,1H3,(H,14,15)/t5-,6+,7+/m1/s1 |

| Standard InChI Key | QOLYAJSZHIJCTO-VQVTYTSYSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O |

| SMILES | CC(C(C(=O)N1CCCC1C(=O)O)N)O |

| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)O)N)O |

Introduction

Structural Characteristics of H-Thr-Pro-OH

Molecular Architecture

The dipeptide H-Thr-Pro-OH features a primary structure where the carboxyl group of L-threonine forms an amide bond with the amino group of L-proline. The IUPAC name for this compound is . The presence of proline’s cyclic pyrrolidine ring introduces conformational rigidity, while threonine’s hydroxyl group contributes to hydrophilicity and hydrogen-bonding potential.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 216.23 g/mol | |

| CAS Registry Number | 46398-79-2 | |

| IUPAC Name | ||

| SMILES Notation |

Stereochemical Considerations

Both amino acids in H-Thr-Pro-OH exhibit L-configuration, critical for biological activity. Threonine’s -hydroxyl group and proline’s constrained ring structure influence the dipeptide’s three-dimensional conformation, affecting interactions with enzymes and receptors .

Synthesis of H-Thr-Pro-OH

Liquid-Phase Peptide Synthesis

A patent by CN104109189A describes a liquid-phase method for synthesizing tetrapeptides containing Thr-Pro fragments . While focused on larger constructs, the protocol offers insights into dipeptide synthesis:

-

Mixed Anhydride Formation: Boc-protected L-threonine reacts with isobutyl chloroformate and N-methylmorpholine at to form a reactive intermediate.

-

Condensation: The anhydride couples with H-Pro-Thr-NH, yielding a protected tetrapeptide.

-

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid removes Boc groups, followed by precipitation in water and purification .

This method emphasizes avoiding chromatographic purification, enhancing scalability for industrial applications .

Biological and Metabolic Roles

Role in Euglena gracilis

H-Thr-Pro-OH has been detected in Euglena gracilis, a protist studied for its metabolic flexibility . While its exact function remains unclear, dipeptides often serve as:

-

Signaling molecules: Modulating stress responses or nutrient sensing.

-

Biosynthetic intermediates: Precursors for larger peptides or secondary metabolites.

Human Metabolism

Physicochemical Properties

Solubility and Stability

H-Thr-Pro-OH is likely soluble in water due to its polar functional groups, though proline’s hydrophobicity may reduce solubility compared to more hydrophilic dipeptides. Stability under physiological conditions depends on pH and temperature, with potential degradation via hydrolysis or oxidation.

Acid-Base Behavior

While specific pKa values for H-Thr-Pro-OH are unavailable, analogous dipeptides exhibit:

-

Carboxyl group:

-

Amino group:

Threonine’s hydroxyl group () is typically non-ionized at physiological pH .

Applications and Research Implications

Biotechnology

-

Peptide Therapeutics: As a building block for synthetic peptides targeting neurological or metabolic disorders.

-

Enzyme Substrates: Probing protease specificity or designing inhibitors .

Nutritional Science

-

Functional Foods: Investigating bioactive dipeptides’ roles in gut health or muscle protein synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume